5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine
Description
The compound 5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine features a fused thieno-triazolo-pyrimidine core substituted with a 2,3-dihydroindole moiety at position 5 and a p-toluenesulfonyl group at position 2. Its molecular formula is C₂₂H₁₈N₄O₂S₂ (molecular weight: 450.53 g/mol).
The dihydroindole substituent introduces steric bulk and may modulate solubility or bioactivity.
Properties
IUPAC Name |
7-(2,3-dihydroindol-1-yl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S2/c1-14-6-8-16(9-7-14)31(28,29)22-21-23-20(19-18(11-13-30-19)27(21)25-24-22)26-12-10-15-4-2-3-5-17(15)26/h2-9,11,13H,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKGNZCQSXFGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a complex organic compound with promising biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, backed by empirical data from various studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 441.5 g/mol. The structural complexity includes indole and triazolopyrimidine moieties, which are known to confer diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value of approximately 12 µM against MCF-7 breast cancer cells and 15 µM against A549 lung cancer cells, indicating moderate to high potency in inhibiting cell proliferation .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent:
- In Vivo Studies : Animal models treated with the compound exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6. A significant reduction in paw edema was observed in carrageenan-induced inflammation models .
Antimicrobial Effects
Preliminary studies suggest that this compound has antimicrobial properties:
- In Vitro Testing : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Data Tables
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 12 | Induces apoptosis |
| Anticancer | A549 | 15 | Caspase activation |
| Anti-inflammatory | Carrageenan model | N/A | Reduces TNF-alpha levels |
| Antimicrobial | Various bacteria | 8 - 32 | Disrupts bacterial growth |
Case Studies
-
Case Study on Anticancer Activity :
- Researchers conducted a study on the effect of the compound on MCF-7 cells. Results indicated that treatment led to cell cycle arrest at the G2/M phase and increased apoptosis rates compared to untreated controls.
-
Case Study on Anti-inflammatory Effects :
- In a model of rheumatoid arthritis, administration of the compound significantly reduced joint swelling and histological signs of inflammation compared to a control group.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The target compound belongs to a family of thieno-triazolo-pyrimidine derivatives. Key structural analogs include:
a) Methyl 5-Oxo-7-Phenyl-4,5-Dihydrothieno[2,3-e][1,2,3]Triazolo[1,5-a]Pyrimidine-3-Carbimidate
- Molecular Formula : C₁₄H₁₀N₄O₃S
- Substituents : Phenyl (position 7), methyl carbimidate (position 3)
- Melting Point : >300°C
- Yield : 81%
- Spectral Data : MS (m/z): 326 [M⁺+1] .
b) 5-Chloro-(3-Phenylsulfonyl)Thieno[2,3-e][1,2,3]Triazolo[1,5-a]Pyrimidine
- Molecular Formula : C₁₃H₇ClN₄O₂S₂
- Substituents : Chloro (position 5), phenylsulfonyl (position 3)
- Synthesis : Efficient routes via sulfonylation of precursor intermediates .
c) N-Aryl-2-(4-(((5-Phenylthieno[2,3-d]Pyrimidin-4-yl)Oxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide
Structural and Property Comparison
Key Observations:
Substituent Effects: The p-toluenesulfonyl group in the target compound likely enhances electron-withdrawing character compared to methyl carbimidate or phenylsulfonyl groups, affecting reactivity in cross-coupling or nucleophilic substitution reactions .
Thermal Stability :
- Analogs with carboxamide or carbimidate groups exhibit high melting points (>300°C), suggesting strong intermolecular hydrogen bonding or π-stacking interactions . The target compound’s melting point is unreported but may follow this trend.
Spectral Data :
Potential Bioactivity
While bioactivity data for the target compound is absent in the evidence, structurally related triazolo-pyrimidines and thieno-pyrimidines exhibit antimicrobial, anticancer, or kinase-inhibitory properties . The dihydroindole group may confer unique binding affinities compared to phenyl or chloro substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
